Cas no 946324-35-2 (4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)

4-4-(2-Fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine is a fluorinated pyrimidine derivative featuring a piperazine core and a phenoxy substituent. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selective binding properties. The 2-fluorobenzoyl moiety enhances metabolic stability, while the phenoxy group contributes to lipophilicity, potentially improving membrane permeability. The pyrimidine scaffold offers a versatile platform for further functionalization, making it valuable in drug discovery. Its well-defined synthetic pathway ensures reproducibility, and its purity is critical for pharmacological studies. This compound is primarily utilized in research applications, particularly in the development of targeted therapeutics.
4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine structure
946324-35-2 structure
Product Name:4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine
CAS No:946324-35-2
MF:C22H21FN4O2
MW:392.426148176193
CID:6169313
PubChem ID:42473427
Update Time:2025-05-20

4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine
    • (2-fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
    • 946324-35-2
    • (2-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
    • AKOS024648331
    • 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
    • F2442-0279
    • Inchi: 1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-17-7-3-2-4-8-17)26-11-13-27(14-12-26)22(28)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3
    • InChI Key: DFAGTXGWIWCFJV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(N1CCN(C2C=C(N=C(C)N=2)OC2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 392.16485409g/mol
  • Monoisotopic Mass: 392.16485409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 58.6Ų

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4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine Related Literature

Additional information on 4-4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine

4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine: A Comprehensive Overview

The compound 4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine (CAS No. 946324-35-2) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. In this article, we will delve into its structure, synthesis, biological activity, and potential applications, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The molecular structure of 4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine is characterized by a pyrimidine ring system, which serves as the central scaffold. The pyrimidine ring is substituted at position 4 with a piperazine group that is further modified by a 2-fluorobenzoyl moiety. Additionally, the pyrimidine ring bears a methyl group at position 2 and a phenoxyl group at position 6. This combination of functional groups contributes to the compound's unique physicochemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The piperazine group in this compound is known to enhance bioavailability and improve drug-like properties, making it a valuable component in medicinal chemistry. Furthermore, the presence of the fluorine atom in the benzoyl group introduces electronic effects that can modulate the compound's interactions with biological targets.

The synthesis of 4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by sequential substitution reactions to introduce the piperazine, methyl, and phenoxyl groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic coupling reactions, has significantly improved the efficiency and scalability of this process.

From a pharmacological perspective, this compound has shown remarkable activity in preclinical studies targeting various disease states. For instance, recent research has demonstrated its potential as an inhibitor of protein kinases, which are key players in cancer progression and other pathological conditions. The phenoxyl group at position 6 contributes to hydrogen bonding interactions, enhancing the compound's binding affinity to its target proteins.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding mode of 4-(2-fluorobenzoyl)piperazin-1-yl-2-methyl-6-phenoxy-pyrimidine with its target enzymes. These studies have revealed that the methyl group at position 2 plays a critical role in stabilizing the compound's conformation within the active site of the enzyme.

In terms of applications, this compound holds promise for use in anti-cancer therapies due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Additionally, its structural versatility makes it a candidate for further optimization through medicinal chemistry approaches such as fragment-based drug design and structure-based optimization.

Recent advancements in analytical techniques have also enabled detailed characterization of this compound's physicochemical properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These analyses have underscored the importance of precise synthesis and characterization in ensuring the reliability of preclinical data.

In conclusion, 4-(2-fluorobenzoyl)piperazin-1-yliumy-l-pyridine derivative, or CAS No. 946324–35–has emerged as a compelling candidate for further exploration in drug discovery. Its unique structural features, combined with promising biological activity and favorable pharmacokinetic properties, make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.

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